molecular formula C7H7F3N2O3 B15227398 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid

1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid

Cat. No.: B15227398
M. Wt: 224.14 g/mol
InChI Key: FMGOQXKOLOLYDP-UHFFFAOYSA-N
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Description

1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoroethoxy group attached to the pyrazole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

The synthesis of 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoroethoxy group: This step involves the reaction of the pyrazole intermediate with 2,2,2-trifluoroethanol in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, further enhancing its binding affinity.

Comparison with Similar Compounds

1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 4-position instead of the 5-position.

    1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group.

    1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-methanol: This compound has a hydroxymethyl group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoroethoxy group, which imparts distinctive chemical and biological properties.

Properties

Molecular Formula

C7H7F3N2O3

Molecular Weight

224.14 g/mol

IUPAC Name

2-methyl-5-(2,2,2-trifluoroethoxy)pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H7F3N2O3/c1-12-4(6(13)14)2-5(11-12)15-3-7(8,9)10/h2H,3H2,1H3,(H,13,14)

InChI Key

FMGOQXKOLOLYDP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OCC(F)(F)F)C(=O)O

Origin of Product

United States

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